

Terbufos Sulfoxide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Terbufoxon sulfoxide

Cat. No.: B104567

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CAS Number: 10548-10-4

This technical guide provides an in-depth overview of terbufos sulfoxide, a significant metabolite of the organophosphate insecticide terbufos. The information is intended for researchers, scientists, and professionals in drug development and environmental science, focusing on its chemical properties, toxicological profile, environmental fate, and analytical methodologies.

Chemical and Physical Properties

Terbufos sulfoxide is an organothiophosphate that is formed through the oxidation of its parent compound, terbufos. Its chemical identity and physical characteristics are summarized below.

Property	Value	Source(s)
CAS Number	10548-10-4	[1][2][3][4]
IUPAC Name	S-(tert-butylsulfinylmethyl) O,O-diethyl phosphorodithioate	[1]
Synonyms	CL 94301 , Terbufos-sulfoxide, Dithiophosphoric acid O,O- diethyl S-(tert- butylsulfinylmethyl) ester	
Molecular Formula	C ₉ H ₂₁ O ₃ PS ₃	
Molecular Weight	304.43 g/mol	
Boiling Point	397.3 °C at 760 mmHg	
Density	1.200 g/cm ³ (estimate)	
Vapor Pressure	3.68E-06 mmHg at 25°C	
Water Solubility	>1.1 g/L	
Storage Temperature	2-8°C	

Toxicological Profile

Like its parent compound, terbufos sulfoxide is a potent cholinesterase inhibitor, exerting its toxicity by disrupting the normal function of the nervous system.

Mechanism of Action: The primary mechanism of toxicity for terbufos sulfoxide is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, terbufos sulfoxide leads to an accumulation of ACh at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Acute Toxicity: Terbufos sulfoxide is classified as highly toxic. The acute oral LD50 in female mice has been determined to be 3.4 mg/kg body weight. This is comparable to the toxicity of other terbufos metabolites such as terbufoxon sulfone (3.4 mg/kg bw) and terbufoxon (2.2

mg/kg bw). In comparative studies with dogs, terbufos was found to be more acutely toxic than either terbufos sulfoxide or terbufos sulfone.

Endpoint	Value	Species	Source(s)
Oral LD50	3.4 mg/kg bw	Female Mice	

Environmental Fate and Metabolism

Terbufos undergoes metabolic transformation in the environment and in biological systems, with terbufos sulfoxide being a key intermediate.

Metabolic Pathway: In both soil and biological systems, terbufos is primarily metabolized through oxidation to form terbufos sulfoxide and subsequently terbufos sulfone. This process is mediated by cytochrome P450 enzymes. Further degradation can occur through hydrolysis of the thiophosphorus bond.

Environmental Persistence: Terbufos sulfoxide is more persistent and mobile in soil than its parent compound, terbufos. Studies have shown that the half-life of terbufos in aerobic soil is approximately 5 days, while the concentration of terbufos sulfoxide can increase and persist for a longer duration. The hydrolysis half-life of terbufos sulfoxide is significantly longer than that of terbufos and is pH-dependent, ranging from 8.83 days at pH 9 to 239 days at pH 5 at 25°C. This persistence, combined with its toxicity, makes it a metabolite of environmental concern.

Experimental Protocols

Detailed experimental protocols for the study of terbufos sulfoxide are often specific to the research objectives. Below are generalized methodologies based on available literature for key experimental areas.

Analysis of Terbufos Sulfoxide Residues

Principle: Analytical methods for terbufos and its metabolites, including terbufos sulfoxide, typically involve extraction from the sample matrix, cleanup to remove interfering substances, and quantification by chromatography. A common approach involves the oxidation of all terbufos-related residues to a single common moiety, terbufoxon sulfone, for analysis. However, methods for the separate determination of each compound also exist.

Methodology for Soil Samples (Gas Chromatography):

- **Extraction:** A 100-gram subsample of soil is extracted with 400 mL of 10% water in acetone by shaking.
- **Filtration:** The extract is filtered using a Buchner funnel with glass-fiber filter papers.
- **Partitioning:** An aliquot of the filtrate is transferred to a separatory funnel, diluted with water, and sodium chloride is added to prevent emulsion formation. The residues are then partitioned into methylene chloride.
- **Drying and Concentration:** The methylene chloride layer is passed through anhydrous sodium sulfate to remove residual water. The combined extracts are then evaporated to near dryness using a rotary evaporator.
- **Reconstitution:** The residue is dissolved in a known volume of acetone for analysis.
- **Quantification:** The sample is analyzed by gas chromatography (GC) equipped with a flame photometric detector (FPD) in the phosphorus mode. Quantification is performed by comparing the peak height or area of the analyte in the sample to that of an external standard of known concentration.

Methodology for Water, Soil, and Sediment Samples (LC-MS/MS):

- **Extraction:** Water samples are passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes. Soil and sediment samples are extracted with a mixture of methanol and water (e.g., 90:10 v/v).
- **Cleanup:** The extracts are cleaned up using SPE cartridges.
- **Reconstitution:** The eluate from the SPE cartridge is evaporated and reconstituted in a suitable solvent, such as acetonitrile and water (e.g., 60:40 v/v).
- **Quantification:** Analysis is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The ion transitions monitored for terbufos sulfoxide are typically m/z 305 > 187 for quantification and m/z 305 > 243 for confirmation.

Animal Metabolism Studies

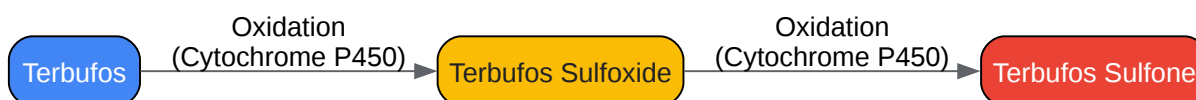
Principle: To study the metabolism of terbufos, radiolabeled parent compound (e.g., [^{14}C]terbufos) is administered to test animals, and the distribution and chemical nature of the radioactivity in excreta and tissues are determined over time.

Methodology (Rat Model):

- **Dosing:** Rats are administered a single oral dose of [^{14}C]terbufos in a vehicle such as corn oil.
- **Sample Collection:** Animals are housed in metabolism cages that allow for the separate collection of urine and feces at specified time intervals (e.g., 6, 12, 24, 48 hours post-dose). Expired air can also be collected to trap volatile metabolites like $^{14}\text{CO}_2$.
- **Tissue Harvesting:** At the end of the collection period, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle) are collected.
- **Radioactivity Measurement:** The total radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.
- **Metabolite Profiling:** Extracts from urine, feces, and tissues are analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to separate and identify the radioactive metabolites, including terbufos sulfoxide.

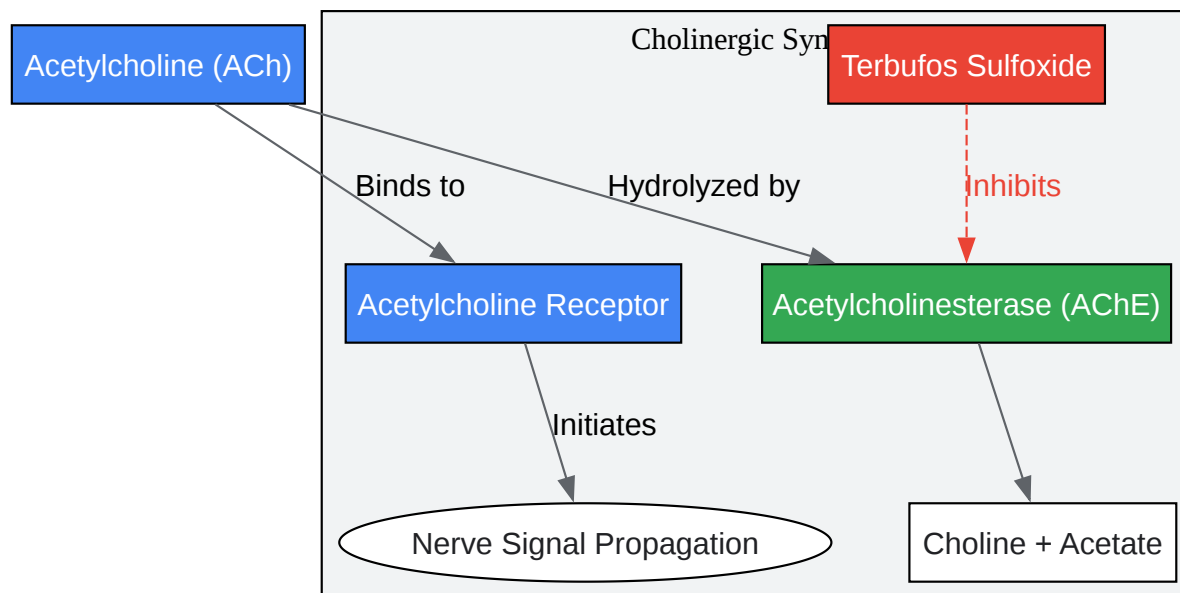
Visualizations

The following diagrams illustrate the metabolic pathway of terbufos and the mechanism of cholinesterase inhibition.



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Caption: Metabolic pathway of terbufos to its primary oxidative metabolites.



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Caption: Mechanism of acetylcholinesterase inhibition by terbufos sulfoxide.

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